

# 5-Hydroxy-2-methoxypyridine solubility and stability

**Author:** BenchChem Technical Support Team. **Date:** January 2026

## Compound of Interest

Compound Name: **5-Hydroxy-2-methoxypyridine**

Cat. No.: **B1631412**

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An In-depth Technical Guide to the Solubility and Stability of **5-Hydroxy-2-methoxypyridine**

## Introduction

**5-Hydroxy-2-methoxypyridine** (CAS: 51834-97-0) is a heterocyclic building block of significant interest in medicinal chemistry and organic synthesis.<sup>[1]</sup> Its substituted pyridine scaffold, featuring both a nucleophilic hydroxyl group and an electron-donating methoxy group, provides a versatile platform for the synthesis of complex molecules with diverse biological activities. Understanding the fundamental physicochemical properties of this compound, particularly its solubility and stability, is a critical prerequisite for its effective application in drug discovery, process development, and formulation science.

This guide provides a comprehensive technical overview of the solubility and stability profiles of **5-Hydroxy-2-methoxypyridine**. As experimentally determined data for this specific molecule is not extensively available in public literature, we will leverage established principles and data from structurally analogous compounds to provide a robust framework for experimental design and interpretation. This document is intended for researchers, chemists, and formulation scientists, offering both foundational knowledge and detailed, actionable protocols to facilitate their work.

## Physicochemical Properties

A molecule's inherent physicochemical characteristics govern its behavior in various chemical and biological systems. The properties of **5-Hydroxy-2-methoxypyridine** are summarized

below.

Property	Value	Significance & Comments	Source
Molecular Formula	C <sub>6</sub> H <sub>7</sub> NO <sub>2</sub>	Defines the elemental composition.	<a href="#">[2]</a> <a href="#">[3]</a>
Molecular Weight	125.13 g/mol	Essential for all concentration and molarity calculations.	<a href="#">[2]</a> <a href="#">[3]</a>
Appearance	Off-white to faint yellow crystalline solid	The physical state at ambient conditions. Color changes can indicate degradation.	<a href="#">[2]</a>
CAS Number	51834-97-0	Unique identifier for the specific chemical substance.	<a href="#">[3]</a> <a href="#">[4]</a>
Predicted pKa	9.69 ± 0.10	The phenolic hydroxyl group is weakly acidic. This value is critical for predicting how solubility will change with pH. Solubility is expected to increase significantly in basic conditions (pH > pKa) due to deprotonation and salt formation.	<a href="#">[1]</a>
Predicted Density	1.19 g/cm <sup>3</sup>	Useful for formulation and process calculations.	<a href="#">[5]</a>

## Solubility Profile

The solubility of an active pharmaceutical ingredient (API) is a cornerstone of its developability, influencing everything from reaction kinetics to bioavailability. The structure of **5-Hydroxy-2-methoxypyridine**, containing a polar hydroxyl group and a hydrogen bond-accepting pyridine nitrogen, suggests some degree of aqueous solubility, while the methoxy group and the aromatic ring contribute lipophilic character.

## Quantitative and Qualitative Solubility Data

Publicly available, experimentally-derived solubility data for **5-Hydroxy-2-methoxypyridine** is limited. The table below summarizes what is known. For context, data for the structurally similar compound 5-Hydroxy-2-methylpyridine is included to provide a general, albeit estimated, reference point.

Solvent System	Temperature (°C)	Solubility	Data Type	Compound	Source
Water	25	~19.7 g/L	Estimated	5-Hydroxy-2-methylpyridine	[6][7]
Dichloromethane	Not Specified	Soluble	Qualitative	5-Hydroxy-2-methylpyridine	[7][8]
Methanol	Not Specified	Soluble	Qualitative	5-Hydroxy-2-methylpyridine	

**Causality:** The estimated water solubility of the methyl analog suggests that the parent hydroxypyridine structure has a favorable balance of hydrophilic and hydrophobic features.[7] The hydroxyl group can act as both a hydrogen bond donor and acceptor, while the pyridine nitrogen is a hydrogen bond acceptor, both contributing to aqueous solubility. The solubility in dichloromethane indicates that the molecule also possesses sufficient nonpolar character to dissolve in chlorinated organic solvents.[7][8]

## Experimental Protocol: Equilibrium Solubility Determination (Shake-Flask Method)

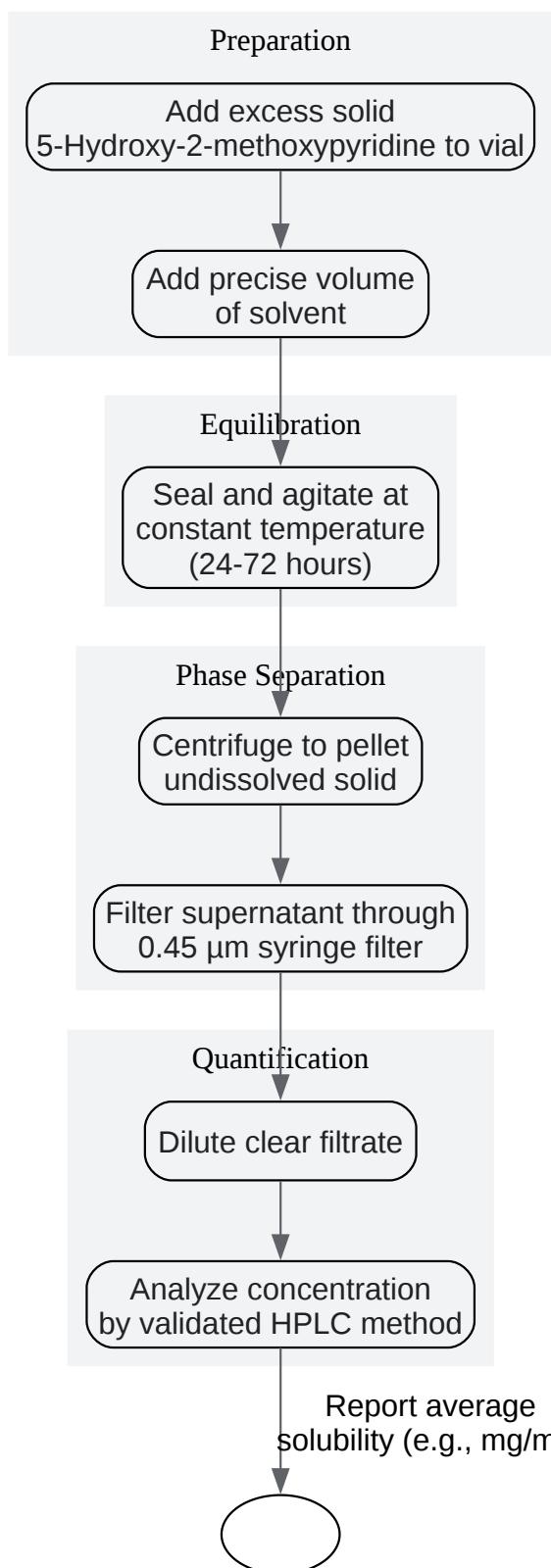
The shake-flask method is the universally accepted standard for determining the thermodynamic equilibrium solubility of a compound.[7]

Objective: To determine the maximum concentration of **5-Hydroxy-2-methoxypyridine** that dissolves in a specific solvent at equilibrium.

Methodology:

- Preparation: Add an excess amount of solid **5-Hydroxy-2-methoxypyridine** (enough to ensure undissolved solid remains after equilibration) to a series of glass vials.
- Solvent Addition: Add a precise volume of the desired solvent (e.g., water, pH 7.4 phosphate buffer, methanol, acetonitrile) to each vial.
- Equilibration: Seal the vials securely and place them in a constant temperature shaker or incubator (e.g., 25 °C or 37 °C). Agitate the vials for a period sufficient to reach equilibrium, typically 24 to 72 hours. A preliminary time-course experiment is recommended to determine the point at which concentration no longer increases.[7]
- Phase Separation: After equilibration, allow the vials to stand undisturbed at the set temperature to let the excess solid settle. Carefully withdraw a sample of the supernatant and separate the saturated solution from the undissolved solid via centrifugation (e.g., 10,000 rpm for 15 minutes) followed by filtration through a low-binding 0.45 µm syringe filter (e.g., PVDF or PTFE). This step is critical to prevent solid particles from inflating the measured concentration.
- Quantification: Accurately dilute the clear filtrate with a suitable solvent and determine the concentration of **5-Hydroxy-2-methoxypyridine** using a validated analytical method, such as HPLC-UV (see Section 4.0).[7]
- Data Reporting: The solubility is reported as the average concentration (e.g., in mg/mL or µg/mL) from at least three replicate experiments.

## Workflow for Solubility Determination



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Caption: Shake-flask method workflow for solubility determination.

## Stability Profile and Degradation Pathways

The chemical stability of a compound dictates its shelf-life, storage requirements, and potential for generating impurities. Hydroxypyridine moieties, like other phenolic compounds, are susceptible to degradation, primarily through oxidation.[9]

## Factors Influencing Stability

- pH: The ionization state of the hydroxyl group can significantly impact stability. Phenolic compounds are often more susceptible to oxidation under neutral or alkaline conditions where the phenoxide anion is formed.[10]
- Oxidation: The presence of atmospheric oxygen, peroxide impurities in solvents, or trace metal ions can catalyze the oxidation of the hydroxypyridine ring. This often results in the formation of colored byproducts (e.g., quinone-like structures), leading to a yellow or brown discoloration of the material or its solutions.[9]
- Light (Photostability): Exposure to UV or visible light can provide the energy needed to initiate degradation reactions. Photostability testing is a key regulatory requirement.[11]
- Temperature: Elevated temperatures accelerate the rate of all chemical reactions, including degradation. Thermal stress testing is used to identify thermally labile functional groups.[9]

## Forced Degradation Studies

Forced degradation, or stress testing, is a series of experiments designed to intentionally degrade a compound. Its purpose is to identify likely degradation products, elucidate degradation pathways, and establish a stability-indicating analytical method.[12] The conditions described below are based on standard industry practices and can be adapted for **5-Hydroxy-2-methoxypyridine**.[9]

Objective: To investigate the degradation of **5-Hydroxy-2-methoxypyridine** under various stress conditions.

Methodology:

- Stock Solution Preparation: Prepare a stock solution of **5-Hydroxy-2-methoxypyridine** in a suitable solvent, such as methanol or a 50:50 mixture of methanol:water, at a concentration

of approximately 1 mg/mL.[9]

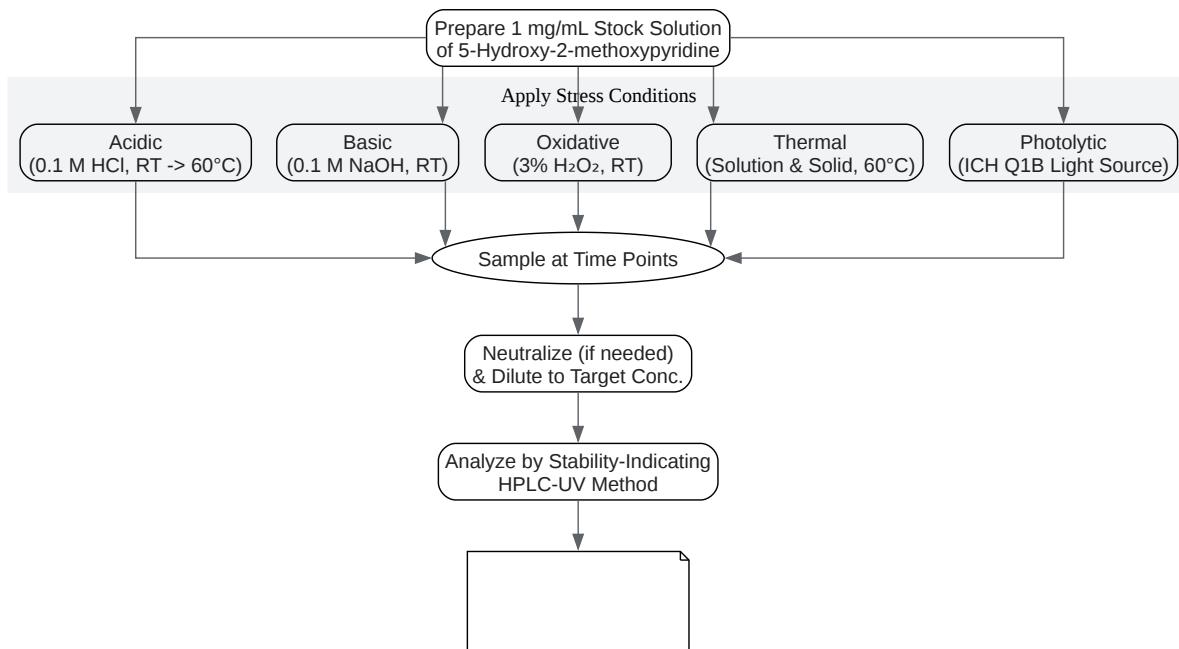
- Stress Conditions:
  - Acid Hydrolysis: Mix 1 mL of the stock solution with 1 mL of 0.1 M HCl. Keep at room temperature for 24 hours. If no significant degradation is observed, heat at 60°C for 24 hours.[9]
  - Base Hydrolysis: Mix 1 mL of the stock solution with 1 mL of 0.1 M NaOH. Keep at room temperature for 24 hours. This condition is often where phenolic compounds show the most degradation.[9]
  - Oxidative Degradation: Mix 1 mL of the stock solution with 1 mL of 3% hydrogen peroxide (H<sub>2</sub>O<sub>2</sub>). Keep at room temperature for 24 hours, protected from light.[9]
  - Thermal Degradation (Solution): Place a sealed vial of the stock solution in an oven at 60°C for 7 days.[9]
  - Thermal Degradation (Solid State): Place a small amount of solid **5-Hydroxy-2-methoxypyridine** in a glass vial and store in an oven at a temperature below its melting point (e.g., 60-80°C) for an extended period.
  - Photolytic Degradation: Expose both the solid compound and its solution in a chemically inert, transparent container to a light source conforming to ICH Q1B guidelines (overall illumination  $\geq$  1.2 million lux hours; near UV energy  $\geq$  200 watt hours/m<sup>2</sup>).[11] A dark control sample, wrapped in aluminum foil, must be stored under the same conditions to differentiate between light-induced and thermal degradation.[11]
- Sample Analysis: At appropriate time points, withdraw samples from each stress condition. Neutralize the acidic and basic samples with an equivalent amount of base or acid, respectively, before dilution. Dilute all samples to a suitable concentration (e.g., 100 µg/mL) with the mobile phase and analyze immediately using a stability-indicating HPLC method.
- Data Analysis: Compare the chromatograms of the stressed samples to that of an unstressed control. Look for a decrease in the peak area of the parent compound and the appearance of new peaks corresponding to degradation products. The goal is to achieve 5-

20% degradation to ensure that the primary degradation pathways are observed without being overly complex.

## Potential Degradation Pathways

While specific pathways for **5-Hydroxy-2-methoxypyridine** are not documented, based on the chemistry of related compounds, oxidation is a primary route. The pyridine ring can be oxidized, potentially leading to ring-opening and the formation of maleamic acid derivatives, similar to metabolic pathways observed for other pyridine derivatives.[\[13\]](#) The hydroxyl group is a key "soft spot" susceptible to oxidation, potentially forming quinone-type structures which are often highly colored.

## Workflow for Forced Degradation Studies



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Caption: Workflow for a forced degradation study.

## Analytical Methodologies for Quantification

A validated, stability-indicating analytical method is required to accurately quantify **5-Hydroxy-2-methoxypyridine** and separate it from any potential degradation products or impurities.

High-Performance Liquid Chromatography (HPLC) is the most common and suitable technique.

[14]

## Comparison of Analytical Methods

While other methods like Gas Chromatography (GC) could be used, HPLC is generally preferred for non-volatile and thermally labile compounds like hydroxypyridines.[14]

Parameter	HPLC-UV	GC-MS
Principle	Partition chromatography based on polarity	Separation based on volatility and mass-to-charge ratio
Analyte Volatility	Ideal for non-volatile compounds	Requires volatile or semi-volatile analytes; may need derivatization
Linearity ( $R^2$ )	Typically $\geq 0.999$	Typically $\geq 0.998$
Accuracy (% Recovery)	98 - 102%	90 - 110%
Precision (% RSD)	< 2.0%	< 10%
Limit of Quantitation	$\mu\text{g/mL}$ range	ng/mL to $\text{pg/mL}$ range (higher sensitivity)
Sample Preparation	Simpler; often involves dissolution and filtration	May require derivatization or extraction

(Note: Performance characteristics are based on typical values for structurally analogous compounds.)[14]

## Protocol: Stability-Indicating HPLC-UV Method

Objective: To develop and validate an HPLC-UV method for the quantification of **5-Hydroxy-2-methoxypyridine** that can resolve the parent peak from all potential degradation products.

Instrumentation and Conditions:

- HPLC System: A standard HPLC system with a gradient pump, autosampler, column thermostat, and UV/Vis detector.

- Column: A reversed-phase C18 column (e.g., 150 mm x 4.6 mm, 3.5  $\mu$ m particle size) is a good starting point. The choice of stationary phase is critical for achieving separation.
- Mobile Phase:
  - Solvent A: 0.1% Formic Acid in Water
  - Solvent B: Acetonitrile
- Gradient Program: A gradient is essential for a stability-indicating method. A suggested starting point:
  - 0-2 min: 5% B
  - 2-15 min: 5% to 95% B
  - 15-18 min: 95% B
  - 18-19 min: 95% to 5% B
  - 19-25 min: 5% B (re-equilibration)
- Flow Rate: 1.0 mL/min
- Column Temperature: 30 °C
- Detection Wavelength: To be determined by scanning a standard solution of **5-Hydroxy-2-methoxypyridine** from 200-400 nm to find the wavelength of maximum absorbance ( $\lambda_{max}$ ).
- Injection Volume: 10  $\mu$ L

#### Standard and Sample Preparation:

- Standard Stock Solution: Accurately weigh and dissolve **5-Hydroxy-2-methoxypyridine** in the mobile phase (or a suitable solvent like methanol) to prepare a 1 mg/mL stock solution.
- Calibration Standards: Prepare a series of calibration standards (e.g., 1, 5, 10, 25, 50, 100  $\mu$ g/mL) by serially diluting the stock solution with the mobile phase.

- Sample Preparation: Dissolve the sample (e.g., from a stability study) in the mobile phase to achieve a final concentration within the calibration range. Filter through a 0.45 µm syringe filter before injection.[14]

Method Validation: The method must be validated according to ICH Q2(R1) guidelines, demonstrating specificity, linearity, range, accuracy, precision, and robustness to be considered "stability-indicating." [15] Specificity is proven by analyzing the stressed samples and showing that the degradation product peaks do not co-elute with the main compound peak.

## Conclusion and Recommendations

**5-Hydroxy-2-methoxypyridine** is a valuable chemical intermediate whose utility is fundamentally linked to its solubility and stability. This guide has established that while specific experimental data is sparse, a robust understanding can be built from its structural properties and by referencing analogous compounds.

Key Recommendations for Handling and Storage:

- Storage: Store solid **5-Hydroxy-2-methoxypyridine** in well-sealed containers at room temperature, protected from light.[1]
- Solution Preparation: For improved stability in solution, consider using slightly acidic buffers, deoxygenated solvents, and storing solutions in amber vials at low temperatures (2-8°C).[9] The use of antioxidants or chelating agents may be beneficial for long-term solution stability, though this must be experimentally verified.[9]
- Experimental Work: Always perform preliminary solubility and stability tests under your specific experimental conditions. The protocols provided herein offer a comprehensive starting point for generating this critical data.

By following the structured methodologies outlined in this guide, researchers, scientists, and drug development professionals can confidently characterize the solubility and stability of **5-Hydroxy-2-methoxypyridine**, ensuring data integrity and accelerating the progress of their research and development activities.

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